4-(morpholin-4-yl)-3-nitro-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}benzamide
Overview
Description
4-(morpholin-4-yl)-3-nitro-N-{[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]carbamothioyl}benzamide is a complex organic compound with a unique structure that combines adamantyl, morpholinyl, and nitrobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)-3-nitro-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Adamantyl Intermediate: The synthesis begins with the preparation of 1-(1-adamantyl)ethylamine, which is achieved through the reaction of adamantane with ethylamine under specific conditions.
Introduction of the Nitrobenzamide Moiety: The next step involves the nitration of a benzamide derivative to introduce the nitro group at the 3-position of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)-3-nitro-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Substitution: The morpholinyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles, suitable catalysts.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
4-(morpholin-4-yl)-3-nitro-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)-3-nitro-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide .
- 1-(1-Adamantyl)ethylamine .
Uniqueness
4-(morpholin-4-yl)-3-nitro-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}benzamide is unique due to its combination of adamantyl, morpholinyl, and nitrobenzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethylcarbamothioyl]-4-morpholin-4-yl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-15(24-12-16-8-17(13-24)10-18(9-16)14-24)25-23(33)26-22(29)19-2-3-20(21(11-19)28(30)31)27-4-6-32-7-5-27/h2-3,11,15-18H,4-10,12-14H2,1H3,(H2,25,26,29,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNGEGMDKRFYMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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